

detailed method for cathepsin G assay using Suc-Phe-Leu-Phe-SBzl

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Compound of Interest		
Compound Name:	Suc-Phe-Leu-Phe-SBzl	
Cat. No.:	B1326519	Get Quote

An Application Note and Protocol for the Measurement of Cathepsin G Activity Using a Thiobenzyl Ester Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in various physiological and pathological processes, including host defense against microbial infections, inflammation, and tissue remodeling.[1][2] The enzymatic activity of Cathepsin G is a key indicator of its functional status and a target for therapeutic intervention in various inflammatory diseases. This document provides a detailed protocol for a continuous spectrophotometric assay to measure Cathepsin G activity using the specific thiobenzyl ester substrate, N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-thiobenzyl ester (Suc-Phe-Leu-Phe-SBzI).

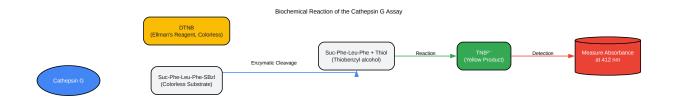
Principle of the Assay

The assay is based on the enzymatic cleavage of the thiobenzyl ester substrate, **Suc-Phe-Leu-Phe-SBzI**, by Cathepsin G. This reaction releases a free thiol group (thiobenzyl alcohol). The released thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, in a rapid colorimetric reaction. This reaction produces the yellow-colored



anion, 2-nitro-5-thiobenzoate (TNB²⁻), which can be continuously monitored by measuring the increase in absorbance at 412 nm.[3][4][5] The rate of TNB²⁻ formation is directly proportional to the Cathepsin G activity.

Biochemical Reaction Pathway



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Caption: Biochemical pathway of the Cathepsin G assay.

Experimental Protocols

Materials and Reagents



Reagent/Material	Supplier	Catalog Number (Example)	Storage Temperature
Human Neutrophil Cathepsin G	Sigma-Aldrich	C3153	-20°C
Suc-Phe-Leu-Phe- SBzl	Bachem	I-1275	-20°C
DTNB (Ellman's Reagent)	Thermo Fisher	22582	Room Temperature
HEPES	Sigma-Aldrich	H3375	Room Temperature
Sodium Chloride (NaCl)	Sigma-Aldrich	S9888	Room Temperature
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418	Room Temperature
96-well clear, flat- bottom plates	Corning	3596	Room Temperature
Spectrophotometer (plate reader)	Molecular Devices	SpectraMax M5	N/A

Reagent Preparation

- Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5. Prepare in deionized water and store at 4°C.
- Substrate Stock Solution (10 mM): Dissolve Suc-Phe-Leu-Phe-SBzI in 100% DMSO. Store
 in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. This solution should be prepared fresh daily and protected from light.
- Cathepsin G Working Solution: Dilute the Cathepsin G stock solution in Assay Buffer to the desired concentration (e.g., 1-10 nM) immediately before use. Keep on ice.



Assay Procedure

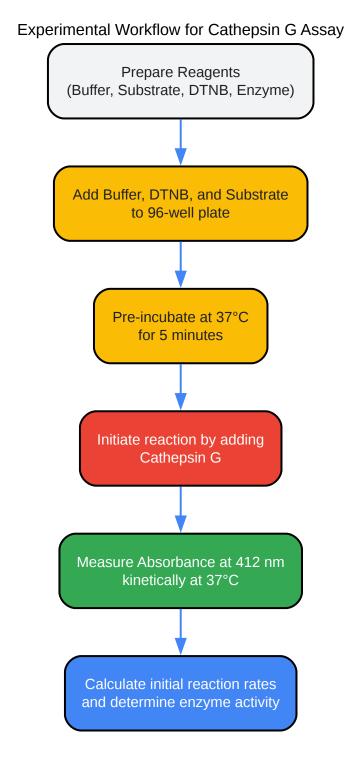
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as
described in the table below. It is recommended to perform all assays in triplicate. Include
appropriate controls such as a "no enzyme" control (blank) and a "no substrate" control.

Component	Volume per well (μL)	Final Concentration
Assay Buffer	160	-
DTNB Stock Solution (10 mM)	10	0.5 mM
Substrate Stock Solution (10 mM)	10	0.5 mM
Cathepsin G Working Solution	20	0.1 - 1.0 nM
Total Volume	200	

 Assay Initiation and Measurement: a. Add the Assay Buffer, DTNB, and Substrate solution to each well and pre-incubate the plate at 37°C for 5 minutes. b. Initiate the reaction by adding the Cathepsin G working solution to each well. c. Immediately place the plate in a spectrophotometer pre-heated to 37°C. d. Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

Experimental Workflow





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